molecular formula C22H20O6 B1246812 Millettocalyxin B

Millettocalyxin B

Cat. No. B1246812
M. Wt: 380.4 g/mol
InChI Key: SGQVUQLRURNBCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Millettocalyxin B is a natural product found in Millettia erythrocalyx with data available.

Scientific Research Applications

Anti-Cancer Properties

Millettocalyxin B, extracted from Millettia erythrocalyx, has demonstrated promising anti-cancer properties. A study by Lafauy et al. (2021) revealed that non-toxic concentrations of millettocalyxin B significantly reduced migration and invasion of lung cancer A549 cells. The compound also decreased the formation of filopodia and lowered the levels of migration regulatory proteins such as integrin α5, active FAK, active Akt, and Cdc42. These findings highlight millettocalyxin B's potential as a novel anti-migration and anti-invasion agent in cancer treatment, especially lung cancer (Lafauy et al., 2021).

Synthesis and Structural Elucidation

The synthesis and structural analysis of millettocalyxin B have been a focus of scientific research. For instance, Lee et al. (2003) developed an efficient synthesis method for dihydrofurans with sulfide groups, which was applied to the synthesis of natural products like millettocalyxin C and pongol methyl ether. This method offers a novel approach for synthesizing millettocalyxin B and related compounds, expanding the possibilities for their use in various applications (Lee et al., 2003).

Antiviral Activity

Research by Likhitwitayawuid et al. (2005) has explored the antiviral properties of compounds from Millettia erythrocalyx, including millettocalyxin B. The study identified several phenolic compounds with moderate activity against herpes simplex viruses (HSV-1 and HSV-2) and found oxyresveratrol, a compound related to millettocalyxin B, to be a modest inhibitor of HIV. These findings suggest potential antiviral applications for millettocalyxin B and related compounds (Likhitwitayawuid et al., 2005).

Ethnopharmacological Context

The broader context of millettocalyxin B's use in ethnopharmacology is highlighted in studies like those by Gilani and Atta-ur-rahman (2005). They emphasize the importance of traditional cures and indigenous knowledge in discovering new drugs, including those derived from natural products like millettocalyxin B. This perspective is crucial for understanding the potential applications and cultural significance of millettocalyxin B in traditional medicine (Gilani & Atta-ur-rahman, 2005).

properties

Product Name

Millettocalyxin B

Molecular Formula

C22H20O6

Molecular Weight

380.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-7-methoxy-6-(3-methylbut-2-enoxy)chromen-4-one

InChI

InChI=1S/C22H20O6/c1-13(2)6-7-25-22-9-15-16(23)10-18(28-19(15)11-20(22)24-3)14-4-5-17-21(8-14)27-12-26-17/h4-6,8-11H,7,12H2,1-3H3

InChI Key

SGQVUQLRURNBCN-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=C(C=C2C(=C1)C(=O)C=C(O2)C3=CC4=C(C=C3)OCO4)OC)C

synonyms

millettocalyxin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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